2-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzene and 2-fluorobenzoic acid.
Reaction Conditions: The key reaction involves a Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxycarbonylphenylboronic acid: This compound shares a similar structure but has a boronic acid group instead of a carboxylic acid group.
4-Fluoro-2-methoxyphenylboronic acid: Similar in structure but with a different substitution pattern on the benzene ring.
2-Fluoro-5-(4-methoxyphenyl)benzoic acid: Another closely related compound with a different substitution pattern.
Uniqueness
2-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. These features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-5-12(15)11(7-9)8-2-4-10(14(17)18)13(16)6-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKBBBYNYGKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690132 |
Source
|
Record name | 2',3-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-15-7 |
Source
|
Record name | 2',3-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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